REACTION_CXSMILES
|
FC(F)O[C:4]1[CH:9]=[CH:8][N:7]2[C:10]([C:13]([O:15]CC)=[O:14])=[CH:11][N:12]=[C:6]2[CH:5]=1.[Li+].[OH-:20].Cl>C1COCC1.CO>[O:20]=[C:4]([CH3:9])[CH2:5][CH2:6][C:9]1[CH:4]=[CH:5][C:6]2[N:7]([C:10]([C:13]([OH:15])=[O:14])=[CH:11][N:12]=2)[CH:8]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=2N(C=C1)C(=CN2)C(=O)OCC)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF MeOH
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by reverse phase preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC=1C=CC=2N(C1)C(=CN2)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |